

Application of TBI-223 in Skin Infection Research

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Compound of Interest

Compound Name: Antibacterial agent 223

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These application notes provide a comprehensive guide to the use of TBI-223, a novel oxazolidinone antibiotic, in preclinical skin infection research. The protocols and data presented are compiled from published studies to facilitate the design and execution of in vivo and in vitro experiments investigating the efficacy and mechanism of action of TBI-223 against bacterial skin pathogens.

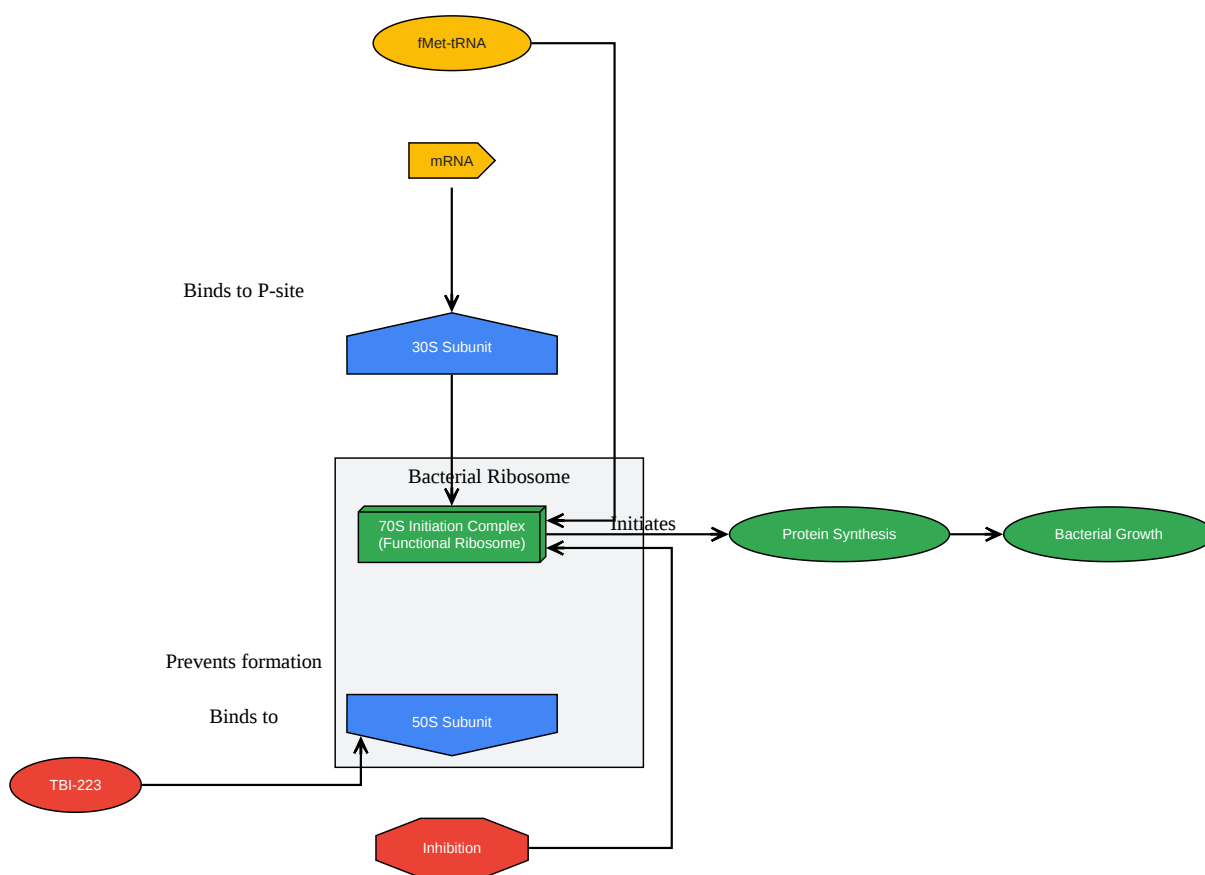
Introduction

TBI-223 is a next-generation oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), a primary cause of skin and soft tissue infections.[1][2] Preclinical studies have demonstrated that TBI-223 has comparable efficacy to linezolid in mouse models of MRSA skin infection, with the potential for an improved safety profile, particularly with respect to myelosuppression.[1][3] TBI-223 is orally bioavailable and is currently under investigation for various infectious diseases.[4][5]

Mechanism of Action

TBI-223, like other oxazolidinones, inhibits bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process. By binding to the P-site of the 50S subunit, TBI-223 blocks the

binding of N-formylmethionyl-tRNA (fMet-tRNA), thereby halting the synthesis of bacterial proteins and leading to a bacteriostatic effect.



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Mechanism of action of TBI-223.

Data Presentation

In Vitro Activity of TBI-223

The following table summarizes the minimum inhibitory concentration (MIC) of TBI-223 against relevant bacterial strains.

Organism	Strain	MIC (µg/mL)	Comparator (Linezolid) MIC (µg/mL)
Staphylococcus aureus	SAP231 (MRSA)	4	1
Mycobacterium tuberculosis	H37Rv	1.5 (MIC50)	Not specified
Mycobacterium kansasii	-	2.0 (MIC50)	Not specified
Mycobacterium avium complex (MAC)	-	8.0 (MIC50)	Not specified

Data compiled from published studies.[\[4\]](#)

In Vivo Efficacy of TBI-223 in a Murine MRSA Skin Infection Model

The table below presents the key findings from a preclinical study evaluating TBI-223 in a mouse model of MRSA skin wound infection.

Treatment Group	Dose (mg/kg)	Frequency	Outcome	Result
TBI-223	80 and 160	Twice Daily	Lesion Size	Significantly reduced compared to sham
Bacterial Load (CFU)	Significantly reduced compared to sham			
Linezolid	40 and 80	Twice Daily	Lesion Size	Significantly reduced compared to sham
Bacterial Load (CFU)	Significantly reduced compared to sham			
Sham	-	Twice Daily	-	-

Efficacy of TBI-223 was comparable to linezolid in this model.[\[1\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of TBI-223 against bacterial isolates.

Materials:

- TBI-223 powder

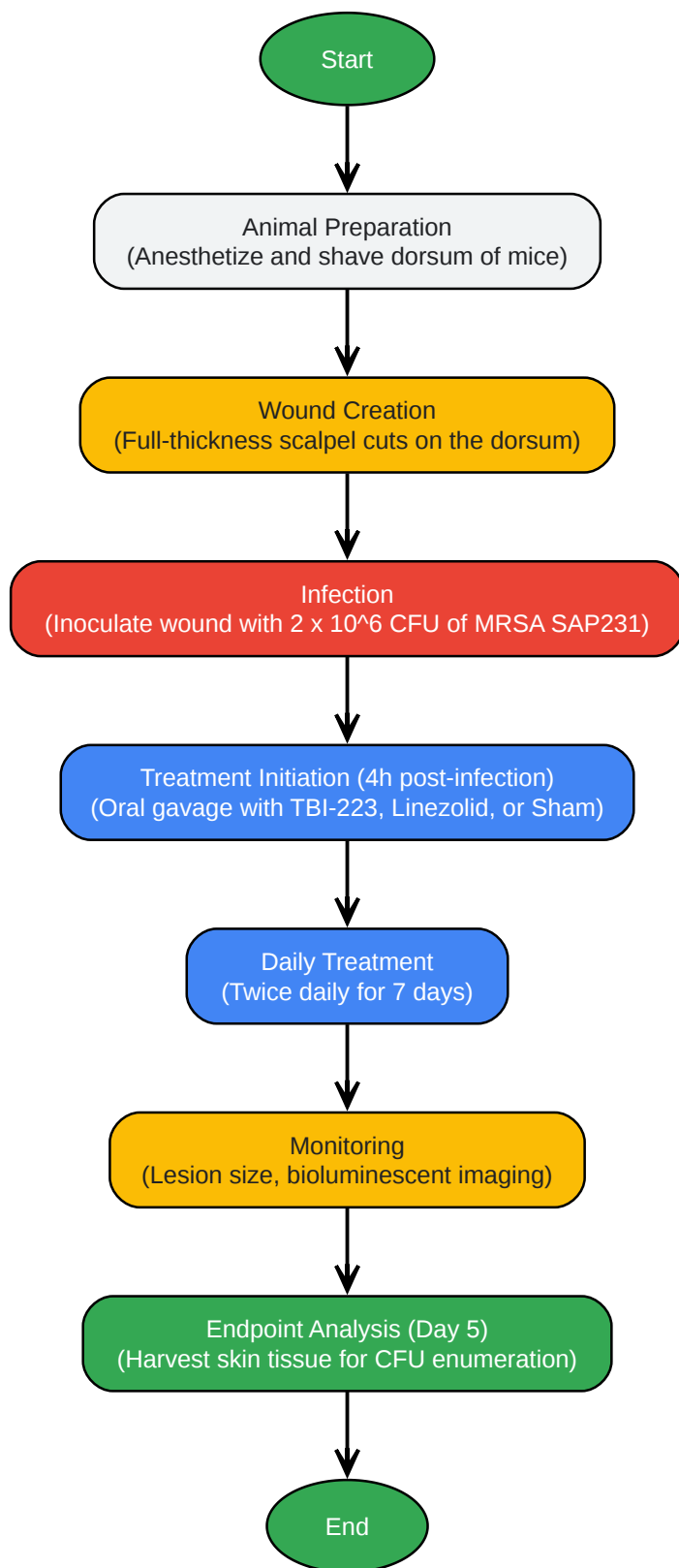
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Preparation of TBI-223 Stock Solution: Prepare a stock solution of TBI-223 in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
- Serial Dilutions: Perform two-fold serial dilutions of TBI-223 in the 96-well plate using CAMHB to achieve a range of concentrations.
- Inoculum Preparation: Dilute the bacterial culture to a concentration of approximately 1×10^6 CFU/mL. Further dilute to achieve a final inoculum of 5×10^5 CFU/mL in each well.
- Inoculation: Add the bacterial inoculum to each well containing the TBI-223 dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of TBI-223 that completely inhibits visible bacterial growth.

Protocol 2: Murine Model of MRSA Skin Wound Infection

This protocol details the establishment of a skin infection in mice to evaluate the in vivo efficacy of TBI-223.



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Workflow for the murine MRSA skin infection model.

Materials:

- 6-8 week old C57BL/6 mice
- MRSA strain SAP231 (bioluminescent)
- TBI-223
- Linezolid (comparator)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Anesthetic
- Surgical scissors and forceps
- Calipers
- Bioluminescent imaging system

Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- Infection:
 - Anesthetize the mice.
 - Shave the dorsal side.
 - Create a full-thickness wound using a sterile scalpel.
 - Topically apply 2×10^6 CFU of MRSA SAP231 in a small volume (e.g., 10 μ L) to the wound.
- Treatment:
 - Four hours post-infection, begin treatment.

- Administer TBI-223 (80 or 160 mg/kg), linezolid (40 or 80 mg/kg), or vehicle (sham) via oral gavage.
- Continue treatment twice daily for 7 days.
- Assessment of Efficacy:
 - Lesion Size: Measure the wound area daily using calipers.
 - Bioluminescent Imaging: Quantify the bacterial burden non-invasively at specified time points using an in vivo imaging system.
 - Bacterial Load (CFU): On day 5 post-infection, euthanize a subset of mice, harvest the infected skin tissue, homogenize, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU).

Protocol 3: Preparation of TBI-223 for Oral Gavage

This protocol describes the preparation of a TBI-223 suspension for administration to mice.

Materials:

- TBI-223 powder
- Vehicle (e.g., sterile 0.5% methylcellulose in water)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate Dosage: Determine the required amount of TBI-223 based on the desired dose (e.g., 80 mg/kg or 160 mg/kg) and the average body weight of the mice. Prepare a slight excess of the suspension.
- Weigh TBI-223: Accurately weigh the calculated amount of TBI-223 powder.

- Suspension Preparation:
 - Place the weighed TBI-223 in a sterile microcentrifuge tube.
 - Add a small amount of the vehicle and vortex to create a paste.
 - Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
 - If necessary, sonicate the suspension for a short period to improve homogeneity.
- Administration:
 - Vortex the suspension immediately before each administration to ensure uniformity.
 - Administer the calculated volume to each mouse using a proper oral gavage technique. The typical gavage volume for a mouse is 5-10 mL/kg.

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References

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